N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H24N4O2S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
Research on closely related compounds demonstrates their potent and selective antagonistic properties on specific receptors, such as the CB1 cannabinoid receptor. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) reveal its significant role in elucidating receptor-ligand interactions. Through conformational analysis and development of unified pharmacophore models, these compounds contribute to understanding the steric and electrostatic requirements for receptor binding and activity modulation (Shim et al., 2002).
Synthesis of Heterocyclic Compounds
The Mannich reaction involving derivatives of nicotinamide and related compounds opens avenues for synthesizing N,S-containing heterocycles, highlighting the chemical versatility of these compounds. This synthetic pathway leads to the creation of novel heterocyclic structures with potential biological activities, showcasing the compound's role in expanding the chemical space of pharmacologically relevant molecules (Dotsenko et al., 2012).
Pharmacological Potential
Research into the synthesis and structural characterization of derivatives, such as 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, underscores the exploration of these compounds for pharmacological purposes. The systematic synthesis and characterization of these isomers contribute to the development of novel compounds with potential therapeutic applications, reflecting the compound's significance in drug discovery processes (Kadir et al., 2017).
Material Science Applications
In the realm of material sciences, the compound's structural motifs are utilized in the synthesis of hyperbranched polymers, demonstrating its application beyond biological systems. For instance, the polyaddition reactions involving related compounds result in hyperbranched polysulfone–amine with multiamino groups, highlighting the compound's utility in creating new polymeric materials with diverse functional properties (Yan & Gao, 2000).
Future Directions
Mechanism of Action
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-19(2)16(22)20-9-6-12(7-10-20)11-18-14(21)13-5-4-8-17-15(13)23-3/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVOKGMJNFJCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.